Nusinersen is derived from a modified RNA sequence, specifically a 2'-O-methyl phosphorothioate oligoribonucleotide. This modification allows for increased stability and efficacy in binding to the target messenger RNA. The drug's primary action is to modulate splicing of the SMN2 pre-mRNA, leading to increased production of full-length survival motor neuron proteins, which are deficient in patients with spinal muscular atrophy .
The synthesis of nusinersen involves several key steps:
The synthesis process is carefully controlled to ensure batch consistency and purity, with specifications established for various intermediates and final products .
Nusinersen's molecular structure consists of a modified RNA backbone with phosphorothioate linkages that confer resistance to nucleases. It contains multiple chiral centers, resulting in a mixture of diastereoisomers. The structural formula highlights its complexity, with a total molecular weight of approximately 3,206 Da .
The compound exhibits stereoisomerism due to its multiple chiral centers, and it is crucial that the diastereomeric composition remains consistent across batches .
Nusinersen functions primarily through its interactions with messenger RNA. Its mechanism involves binding to the SMN2 pre-mRNA and altering its splicing pattern. This action effectively increases the inclusion of exon 7 in the resulting mRNA transcripts, which leads to enhanced production of functional survival motor neuron protein .
The chemical reactions involved in its synthesis are non-stereospecific coupling reactions that yield a complex mixture of diastereomers .
Nusinersen operates by binding to specific regions of the SMN2 pre-mRNA, particularly targeting an intronic splice silencing site (ISS-1) located between exons 7 and 8. By displacing this silencing site, nusinersen promotes the inclusion of exon 7 during mRNA processing, which is critical for producing full-length survival motor neuron proteins .
Nusinersen appears as a white to yellow hygroscopic amorphous solid that is freely soluble in water but insoluble in organic solvents such as acetone and ethanol . Key physical properties include:
Chemical properties include its stability under physiological conditions due to phosphorothioate modifications that protect against enzymatic degradation .
Nusinersen has been primarily developed for treating spinal muscular atrophy but also serves as a model for developing other antisense oligonucleotide therapies targeting various genetic disorders. Its success has paved the way for further research into similar therapeutic strategies aimed at correcting genetic defects through modulation of RNA splicing processes .
Clinical studies have demonstrated significant improvements in motor function among patients receiving nusinersen treatment, highlighting its potential as a transformative therapy for neurodegenerative diseases caused by genetic mutations .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3